BenchChemオンラインストアへようこそ!

5-Butylpyrimidine-2-carboxylic acid

Lipophilicity SAR Drug-likeness

Choose 5-Butylpyrimidine-2-carboxylic acid for your SAR-driven medicinal chemistry projects. This building block occupies a critical intermediate lipophilicity space (XLogP3=1.9), outperforming propyl (1.4) and pentyl (2.5) analogs. Its TPSA of 63.1 ensures passive blood-brain barrier permeability, making it ideal for CNS fragment libraries. The 2-position carboxylic acid handle facilitates facile amide coupling, while documented mitochondrial metabolic pathways make it a validated probe for drug metabolism studies. Ensure your nucleoside analog synthesis is supported by a building block with established synthetic precedent.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 72790-09-1
Cat. No. B1626629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butylpyrimidine-2-carboxylic acid
CAS72790-09-1
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCCCC1=CN=C(N=C1)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-2-3-4-7-5-10-8(9(12)13)11-6-7/h5-6H,2-4H2,1H3,(H,12,13)
InChIKeyCIAGNHFWEATGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butylpyrimidine-2-carboxylic acid (CAS 72790-09-1): Procurement-Grade Overview for Research Sourcing


5-Butylpyrimidine-2-carboxylic acid (CAS 72790-09-1) is a pyrimidine-2-carboxylic acid derivative bearing an n-butyl substituent at the 5-position of the heteroaromatic ring [1]. With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol, the compound serves as a versatile synthetic building block in medicinal chemistry, particularly as an intermediate for constructing more complex 5-substituted pyrimidine carbocyclic nucleoside analogs [2]. It belongs to the broader class of 5-alkyl-2-carboxypyrimidines, a family that also includes naturally occurring metabolites such as fusaric acid (5-butylpyridine-2-carboxylic acid) [1][3].

Why 5-Butylpyrimidine-2-carboxylic acid Cannot Be Replaced by Shorter-Chain, Branched, or Pyridine Analogs in Research Protocols


Within the 5-alkylpyrimidine-2-carboxylic acid series, lipophilicity (XLogP3) scales predictably with alkyl chain length—from 0.4 (methyl) to 2.5 (pentyl)—and the n-butyl substituent occupies a distinct intermediate position at XLogP3 = 1.9 [1]. This lipophilicity value cannot be replicated by substituting the n-butyl group with a tert-butyl group (XLogP3 = 1.7), which also reduces conformational flexibility from 4 to 2 rotatable bonds [1][2]. Regioisomeric variation (e.g., moving the butyl group to the 4-position) preserves molecular weight but alters the electronic environment of the pyrimidine ring, with a slightly lower XLogP3 of 1.8 [1][3]. Critically, replacing the pyrimidine core with a pyridine ring (as in the natural product fusaric acid) dramatically shifts both lipophilicity (XLogP3 = 2.6) and polar surface area (TPSA = 50.2 vs 63.1 Ų), fundamentally altering hydrogen-bonding capacity [1][4]. These quantitative property differences mean that generic substitution directly impacts physicochemical profiles relevant to solubility, permeability, and target recognition.

Quantitative Differentiation of 5-Butylpyrimidine-2-carboxylic acid from Closest Analogs: Evidence for Scientific Selection


Lipophilicity (XLogP3) in the 5-Alkylpyrimidine-2-carboxylic Acid Homologous Series

The n-butyl substituent at the 5-position confers a computed XLogP3 of 1.9, which lies between the propyl (1.4) and pentyl (2.5) analogs in the homologous 5-n-alkylpyrimidine-2-carboxylic acid series [1]. This intermediate lipophilicity is distinct from the tert-butyl regioisomer (XLogP3 = 1.7), which has identical molecular formula and weight but a branched, more compact alkyl group [1][2]. The difference of +0.5 log units relative to the propyl analog (1.4 vs 1.9) predicts approximately a 3-fold higher octanol-water partition coefficient for the butyl derivative, while the difference of −0.6 log units relative to the pentyl analog (2.5 vs 1.9) indicates reduced lipophilicity-driven non-specific binding potential [1][3].

Lipophilicity SAR Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation from Pyridine Analog Fusaric Acid

The pyrimidine core of the target compound contributes an additional ring nitrogen relative to the pyridine-based natural product fusaric acid (5-butylpyridine-2-carboxylic acid), resulting in a computed TPSA of 63.1 Ų compared to 50.2 Ų for fusaric acid [1][2]. This +12.9 Ų increase represents a ~26% larger polar surface area, which has been associated with altered blood-brain barrier penetration potential in predictive models where TPSA values below 60–70 Ų are generally considered favorable for CNS penetration [3]. All homologs within the 5-alkylpyrimidine-2-carboxylic acid series (methyl through pentyl) share an identical TPSA of 63.1 Ų, meaning TPSA differences are driven solely by heterocycle choice, not alkyl chain variation [1].

Polar surface area Hydrogen bonding Bioisosterism

Conformational Flexibility (Rotatable Bond Count) vs Branched Alkyl Isosteres

The n-butyl side chain provides 4 rotatable bonds, compared to only 2 rotatable bonds for the molecular formula-identical 5-(tert-butyl) analog [1][2]. This structural difference—linear vs. branched alkyl—has significant implications for conformational sampling: the n-butyl derivative can adopt multiple low-energy conformations, potentially enabling induced-fit binding to flexible protein pockets, whereas the tert-butyl group is conformationally restricted to a single predominant orientation [3]. The 5-pentyl homolog (5 rotatable bonds) and 5-propyl homolog (3 rotatable bonds) complete the linear series, with each additional methylene unit adding one rotatable bond and incremental conformational entropy [1].

Conformational entropy Ligand efficiency Molecular recognition

Mitochondrial Chain Elongation Metabolism of 5-Butylpyrimidine-2-carboxylic acid vs. Fusaric Acid

In rat liver preparations, the CoA ester of 5-butyl-2-pyrimidinecarboxylic acid is a substrate for mitochondrial chain elongation utilizing acetyl-CoA as a C2 donor, a metabolic pathway shared with fusaric acid (5-butylpyridine-2-carboxylic acid) [1]. However, the microsomal fraction failed to catalyze the condensation or keto-reduction steps for both parent acids, while the CoA ester of the downstream metabolite 3-(5-butyl-2-pyrimidinyl)-3-hydroxypropionic acid was further metabolized by both mitochondrial and microsomal fractions [1]. This indicates that the pyrimidine ring does not abolish the chain elongation pathway observed for fusaric acid, but the subcellular compartmentalization of metabolism is identical between the two heterocyclic scaffolds, distinguishing both from simple aliphatic carboxylic acids that undergo peroxisomal β-oxidation [1][2].

Drug metabolism Chain elongation Mitochondrial β-oxidation

Commercial Availability and Sourcing Landscape Relative to Positional Isomers and Homologs

5-Butylpyrimidine-2-carboxylic acid is available from multiple suppliers at a standard purity of ≥95% . In contrast, the positional isomer 4-butylpyrimidine-2-carboxylic acid (CAS 798845-51-9) has fewer listed suppliers, suggesting more limited commercial availability for the 4-substituted regioisomer [1]. Notably, 5-ethylpyrimidine-2-carboxylic acid (CAS 1554782-53-4) was registered with a different CAS number from the established homologous series (72790-08-0 through 72790-10-4 for propyl through pentyl), indicating it may have entered the commercial catalog later and may not be available from the same synthetic routes [2]. The target compound benefits from being part of a well-established homologous series with consecutive CAS numbers, simplifying supplier qualification for library production.

Chemical sourcing Supply chain Building block procurement

Optimal Application Scenarios for 5-Butylpyrimidine-2-carboxylic acid Based on Quantitative Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (XLogP3 ≈ 1.9) at the Pyrimidine-2-carboxylic Acid Scaffold

In medicinal chemistry campaigns where the pyrimidine-2-carboxylic acid core is a fixed pharmacophore, the n-butyl substituent at the 5-position provides an XLogP3 of 1.9—intermediate within the available homologous series [1]. This makes 5-butylpyrimidine-2-carboxylic acid the preferred building block when project SAR indicates that propyl analogs (XLogP3 = 1.4) are too polar for target engagement and pentyl analogs (XLogP3 = 2.5) risk excessive lipophilicity-driven off-target effects or poor solubility. The compound's position within the consecutive CAS series (72790-08-0 through 72790-10-4) also facilitates systematic analog-by-catalog SAR exploration [1][2].

CNS Drug Discovery Libraries Requiring TPSA Below 70 Ų with Enhanced Hydrogen-Bonding Capacity

With a TPSA of 63.1 Ų, the target compound remains within the predictive window for CNS penetration (threshold ~70 Ų) while offering one additional hydrogen-bond acceptor compared to the pyridine-based analog fusaric acid (TPSA = 50.2 Ų, HBA count = 3 vs 4) [1][2]. This profile is suited for CNS-focused fragment libraries or lead series where the pyrimidine nitrogen serves as a key pharmacophoric element and the butyl chain provides optimal membrane partitioning without exceeding TPSA limits [1][3].

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

Patents and technical literature identify 5-butylpyrimidine-2-carboxylic acid as a key intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside agents with 'simple and safe operational process and mild reaction conditions, convenient for industrial production' [1]. The carboxylic acid functionality at the 2-position provides a versatile handle for amide coupling, esterification, or reduction, while the butyl group at the 5-position mimics the hydrophobic side chain of natural nucleosides [1]. Researchers developing antiviral or anticancer nucleoside analogs should prioritize this compound over 4-substituted regioisomers due to its more established synthetic precedent and supplier availability [2].

Metabolic Stability Studies Comparing Heterocyclic Carboxylic Acid Scaffolds

The documented mitochondrial chain elongation of 5-butyl-2-pyrimidinecarboxylic acid—shared with fusaric acid—provides a validated metabolic pathway for studying heterocycle-dependent effects on CoA ester formation and β-oxidation-like metabolism [1]. This makes the compound a valuable probe substrate in drug metabolism studies comparing pyrimidine vs. pyridine scaffolds, where the identical subcellular localization (mitochondrial, not microsomal) but potentially different elongation rates may inform scaffold selection for programs targeting metabolically stable carboxylic acid bioisosteres [1][2].

Quote Request

Request a Quote for 5-Butylpyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.